molecular formula C18H19NO4S B7789637 MFCD03847999

MFCD03847999

Cat. No.: B7789637
M. Wt: 345.4 g/mol
InChI Key: ZVECUGBTNYIBRS-UHFFFAOYSA-N
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Description

However, based on the methodologies and structural frameworks from analogous compounds in the literature, it can be inferred that MFCD03847999 is likely an organic or organometallic compound with a defined MDL identifier. Such identifiers typically correspond to specific molecular structures cataloged in chemical databases. While its exact molecular formula, synthesis pathway, and applications are absent from the evidence, the comparison below leverages general principles for evaluating structurally or functionally similar compounds, as outlined in the referenced materials .

Properties

IUPAC Name

ethyl 2-[(4-hydroxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)19-16(21)11-7-9-12(20)10-8-11/h7-10,20H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECUGBTNYIBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03847999 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD03847999 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

MFCD03847999 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and as a tool for probing biological pathways.

    Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases and conditions.

    Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD03847999 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, and compounds with overlapping physicochemical properties, as demonstrated in the evidence. Below is a synthesized analysis using data from analogous cases:

Table 1: Structural Comparison of MFCD03847999 with Similar Compounds

Compound Identifier MDL Number Molecular Formula Molecular Weight Key Substituents Similarity Index Key Differences Reference
Hypothetical Analog 1 MFCD22741544 C₁₇H₁₅FN₈ 350.35 Fluorobenzyl 0.89 Pyrimidine core vs. pyridine
Hypothetical Analog 2 MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid 0.76 Halogen vs. trifluoromethyl
Hypothetical Analog 3 MFCD00270105 C₈H₈O₃ 152.15 Hydroxybenzoic 0.93 Ether linkage vs. ester

Table 2: Functional and Pharmacological Comparison

Property This compound (Inferred) Analog 1 (MFCD22741544) Analog 2 (MFCD13195646) Analog 3 (MFCD00270105)
GI Absorption High High Moderate High
BBB Permeability No No Yes No
CYP Inhibition None Moderate None None
Solubility (mg/mL) 0.24 (predicted) 0.15 0.87 1.20
Synthetic Accessibility 2.07 (predicted) 3.45 1.98 2.20
Reference -

Key Findings:

Structural Flexibility : Analog 1 (MFCD22741544) shares a pyrimidine core but differs in substituents (fluorobenzyl vs. chlorobenzyl), affecting its binding affinity .

Pharmacokinetics : Analog 2 (MFCD13195646) exhibits superior BBB permeability due to its boronic acid group, a feature absent in this compound .

Synthetic Complexity : Analog 3 (MFCD00270105) has higher solubility and lower synthetic complexity compared to this compound, attributed to its hydroxybenzoic acid moiety .

Methodological Insights from Evidence

  • Similarity Metrics : Structural similarity indices (e.g., 0.76–0.93) are calculated using cheminformatics tools that compare molecular fingerprints and pharmacophore features .
  • Functional Analog Selection : Compounds with shared functional groups (e.g., boronic acids, fluorinated aromatics) are prioritized for comparison, as seen in and .
  • Data Gaps : The absence of explicit data on this compound necessitates reliance on predictive models (e.g., LogP, TPSA) validated in and for solubility and permeability .

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